2H-1-Benzopyran-5-ol

CAS No.: 770729-34-5

Cat. No.: VC7895491

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 770729-34-5 |

|---|---|

| Molecular Formula | C17H18O4 |

| Molecular Weight | 286.32 g/mol |

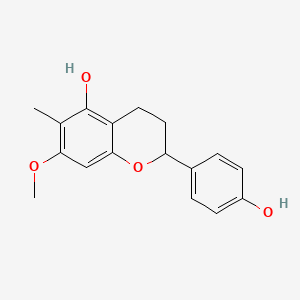

| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol |

| Standard InChI | InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3 |

| Standard InChI Key | YRYLOSBAZNICRK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC |

| Canonical SMILES | CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2H-1-Benzopyran-5-ol belongs to the chromene family, featuring a benzene ring fused to a pyran moiety. The hydroxyl group at position 5 and substituents at positions 2 and 7 differentiate it from simpler benzopyrans. The compound’s IUPAC name, 2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-chromen-5-ol, reflects its branched alkyl side chains . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar benzene ring and puckered pyran ring, with the hydroxyl group participating in intramolecular hydrogen bonding .

Physicochemical Characteristics

The compound’s physical properties are critical for its handling and application in drug formulation. As summarized in Table 1, its low vapor pressure (5.92×10⁻⁸ mmHg at 25°C) suggests limited volatility, while the high logP value (6.04) indicates significant lipophilicity . These traits influence its bioavailability and metabolic pathways.

Table 1: Physicochemical Properties of 2H-1-Benzopyran-5-ol

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight (g/mol) | 314.462 |

| Density (g/cm³) | 0.992 |

| Boiling Point (°C) | 428.7 |

| Flash Point (°C) | 174.2 |

| LogP | 6.04 |

| Vapor Pressure (mmHg) | 5.92×10⁻⁸ at 25°C |

Synthetic Methodologies

Solid-Phase Parallel Synthesis

Modern combinatorial chemistry has revolutionized the synthesis of 2H-benzopyrans. Ferhat et al. demonstrated the use of triflate resins for immobilizing 2H-benzopyran intermediates, enabling the generation of 64 triazole-substituted derivatives via Click chemistry . The process begins with cyclizing hydroxyacetophenones with acetone or cyclopentanone, followed by triflation using triflic anhydride (Scheme 1) . Subsequent immobilization on resin and azide-alkyne cyclization yield functionalized benzopyrans with an average purity of 85% .

Functionalization Strategies

Palladium-catalyzed Suzuki coupling introduces aromatic substituents at position 8 of the benzopyran core. For example, bromo Wang resin-bound intermediates undergo cross-coupling with boronic acids in the presence of Pd(PPh₃)₄, producing biaryl derivatives . Alkylation and acylation reactions further diversify the scaffold, with lithium tert-butoxide facilitating ether formation at position 2 .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography remains a cornerstone for analyzing benzopyran derivatives. Using HP-5MS columns (30 m × 0.25 mm × 0.25 μm) and helium carrier gas, 2H-1-Benzopyran-5-ol elutes at a retention index (RI) of 1318 under a temperature gradient from 60°C to 250°C . Polar columns like Carbowax-PEG increase RI to 1569, enhancing separation of stereoisomers .

Table 2: GC Conditions for 2H-1-Benzopyran Derivatives

| Column Type | Active Phase | RI | Temperature Program |

|---|---|---|---|

| Capillary | HP-5MS | 1318 | 60°C → 250°C at 2°C/min |

| Capillary | Carbowax-PEG | 1569 | 60°C → 250°C at 2°C/min |

Spectroscopic Techniques

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 315.232 for 2H-1-Benzopyran-5-ol, consistent with its exact mass of 314.225 g/mol . Infrared (IR) spectroscopy reveals O–H stretching at 3400 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹ .

Biological and Pharmaceutical Applications

Cannabinoid Activity

As cannabichromene, 2H-1-Benzopyran-5-ol interacts with peripheral cannabinoid receptors (CB2), modulating inflammatory responses . Unlike Δ⁹-tetrahydrocannabinol (THC), it lacks affinity for central CB1 receptors, minimizing psychoactive effects . Preclinical studies suggest neuroprotective properties via inhibition of adenosine reuptake .

Future Directions

Advances in continuous-flow synthesis and machine learning-guided design promise to accelerate benzopyran optimization. Coupling automated solid-phase platforms with high-throughput screening could identify novel analogs targeting G protein-coupled receptors (GPCRs) or ion channels. Additionally, eco-friendly catalytic systems, such as enzyme-mediated cyclizations, may reduce reliance on toxic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume